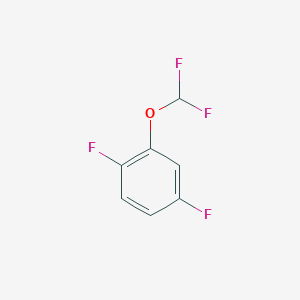

2-(Difluoromethoxy)-1,4-difluorobenzene

Overview

Description

2-(Difluoromethoxy)-1,4-difluorobenzene, also known as DFMB, is a versatile synthetic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a low melting point and is soluble in water, alcohol, and other organic solvents. DFMB is used in the synthesis of a variety of organic compounds, including drugs, dyes, and insecticides. It is also used in the preparation of pharmaceutical intermediates and for the production of fluorinated compounds.

Scientific Research Applications

Medicinal Applications

Difluoromethoxy benzene derivatives, including 2-(Difluoromethoxy)-1,4-difluorobenzene, have been investigated for their potential medicinal applications . They have been subject to research into their efficacy as antibacterial products and anaesthetics . The motif also features as part of the commercially available drug, Roflumilast , a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .

Technological Applications

The technological interest in this collection of compounds lies primarily with the development of liquid crystal displays . The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .

Agricultural Applications

The Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides such as Flucythrinate and Pyraflufen . These compounds are used to control pests and unwanted plants in agricultural fields .

Pharmaceutical Intermediate

2-(Difluoromethoxy)benzylamine, a derivative of 2-(Difluoromethoxy)-1,4-difluorobenzene, is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .

Chemical Research

2-(Difluoromethoxy)benzylamine is also used in chemical research . It is used in various scientific experiments, primarily in the field of organic chemistry .

Organic Chemistry

1,4-Dimethyl 2-(difluoromethoxy)butanedioate, another derivative of 2-(Difluoromethoxy)-1,4-difluorobenzene, is used in various scientific experiments, primarily in the field of organic chemistry . It is used as a reagent in numerous synthetic reactions, such as the Michael addition, aldol condensation, and Mannich reaction.

Mechanism of Action

The mechanism of action for 2-(Difluoromethoxy)-1,4-difluorobenzene is not specified in the available resources. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with other compounds or systems, which can be highly dependent on the specific context .

Safety and Hazards

properties

IUPAC Name |

2-(difluoromethoxy)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWGAPYKFCCAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-1,4-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)

![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)

![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)